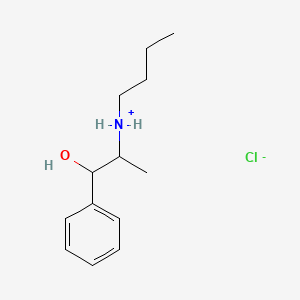
(+-)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound that features a benzyl alcohol moiety attached to an ethyl chain, which is further substituted with a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an appropriate butylamine derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process where benzyl alcohol is reacted with n-butylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl alcohol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog with only the benzyl alcohol moiety.
n-Butylamine: Contains the butylamino group but lacks the benzyl alcohol moiety.
Phenylethylamine: Similar structure but with an ethylamine chain instead of butylamine.
Uniqueness
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is unique due to the combination of the benzyl alcohol and butylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
63991-36-6 |
|---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
butyl-(1-hydroxy-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-4-10-14-11(2)13(15)12-8-6-5-7-9-12;/h5-9,11,13-15H,3-4,10H2,1-2H3;1H |
InChI Key |
OOKUCEPETMEKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















